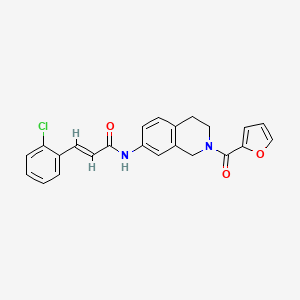
(E)-3-(2-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is a useful research compound. Its molecular formula is C23H19ClN2O3 and its molecular weight is 406.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(2-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a complex molecular structure that includes:
- Acrylamide moiety : Known for its role in various biological processes.
- Chlorophenyl group : Imparts specific pharmacological properties.
- Furan-2-carbonyl and tetrahydroisoquinoline : These components are associated with neuroactive properties.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly:
- Nicotinic acetylcholine receptors (nAChRs) : Modulation of these receptors can influence anxiety and cognitive functions.
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction and are implicated in numerous physiological processes.
1. Anxiolytic Effects
Studies have demonstrated that related compounds exhibit anxiolytic-like activity. For instance, research on 3-furan-2-yl-N-p-tolyl-acrylamide showed significant anxiolytic effects mediated through α7 nicotinic acetylcholine receptors. This suggests that this compound may also possess similar properties.
| Study | Compound | Effect | Mechanism |
|---|---|---|---|
| 3-furan-2-yl-N-p-tolyl-acrylamide | Anxiolytic-like activity | α7 nAChR modulation |
2. Neuroprotective Properties
The tetrahydroisoquinoline scaffold is known for neuroprotective effects. Compounds in this class may protect neuronal cells from oxidative stress and apoptosis. Future studies should explore the neuroprotective potential of this compound in various models of neurodegeneration.
Case Study 1: Interaction with Nicotinic Receptors
In a controlled study involving mice, it was observed that the administration of 3-furan-2-yl-N-p-tolyl-acrylamide led to a reduction in anxiety-like behavior at specific dosages. The anxiolytic effect was inhibited by methyllycaconitine, indicating the involvement of α7 nAChRs in mediating these effects. This finding underscores the potential therapeutic implications for smoking cessation and anxiety disorders.
Case Study 2: Comparative Analysis with Other Compounds
Comparative studies with other acrylamide derivatives reveal that while some compounds exhibit anxiolytic effects at lower doses with chronic treatment leading to enhanced efficacy, others do not show significant activity. This highlights the need for further investigation into the structure-activity relationship of this compound.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c24-20-5-2-1-4-17(20)8-10-22(27)25-19-9-7-16-11-12-26(15-18(16)14-19)23(28)21-6-3-13-29-21/h1-10,13-14H,11-12,15H2,(H,25,27)/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYPALFVORLFDD-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl)C(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl)C(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













